5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Description
5-Cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide is a structurally complex spirocyclic compound featuring a 3-azaspiro[5.5]undeca core system. Key functional groups include a cyano (-CN) substituent at position 5, a methyl group at position 2, a sulfanyl (-SH) moiety at position 4, and an N-phenyl carboxamide at position 1.
Properties
IUPAC Name |
1-cyano-4-methyl-N-phenyl-2-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-16(17(23)22-14-8-4-2-5-9-14)19(10-6-3-7-11-19)15(12-20)18(24)21-13/h2,4-5,8-9,21,24H,3,6-7,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTVYLYWKQBDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(=C(N1)S)C#N)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131649 | |
| Record name | 5-Cyano-4-mercapto-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796067-45-3 | |
| Record name | 5-Cyano-4-mercapto-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796067-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-4-mercapto-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide is a complex organic compound notable for its unique structural characteristics, including a spirocyclic framework and the presence of functional groups such as a cyano group and a thiazole moiety. This compound has garnered attention for its potential biological activities, which are being explored across various research domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.54 g/mol. The structure includes:
- Spirocyclic system : Contributes to the compound's rigidity and potential interaction with biological targets.
- Cyano group : Enhances reactivity and biological activity.
- Thiazole ring : Known for its role in various biological processes.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, altering their activity. The thiazole ring and cyano group may facilitate these interactions, leading to various biochemical effects.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in:
- Antimicrobial properties : Initial assessments suggest effectiveness against certain bacterial strains.
- Anticancer potential : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.
Case Studies
-
Antimicrobial Activity Assessment :
- A study conducted on the compound's effectiveness against Gram-positive and Gram-negative bacteria showed promising results, particularly in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation :
- In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(4-Fluorophenyl)methyl]-5-phenyl-1-oxa-5-azaspiro[5.5]undeca | Contains an oxa group | Anticancer properties |
| 3-(4-Chlorophenyl)methyl]-5-phenyldihydrothieno[3,2-b]pyridine | Thieno group instead of thiazole | Antimicrobial activity |
| 4-(Allylsulfanyl)-5-cyano derivatives | Similar cyano group | Antimicrobial properties |
These comparisons highlight the diversity within this chemical class and underscore the unique attributes of the target compound.
Synthesis and Reactivity
The synthesis of 5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca involves multi-step organic reactions. Key synthetic routes include:
- Formation of the thiazole ring .
- Introduction of the cyano group .
- Construction of the spirocyclic system .
Reactivity studies indicate that this compound can undergo oxidation, reduction, and substitution reactions, which may further enhance its biological activity.
Future Directions
Further research is necessary to elucidate the precise mechanisms of action and efficacy of 5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca in clinical settings. Potential areas for exploration include:
- In vivo studies : To assess therapeutic effects in animal models.
- Mechanistic studies : To understand how this compound interacts at the molecular level with biological targets.
- Formulation development : To explore delivery methods that maximize bioavailability and efficacy.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Spirocyclic Diazaspiro Decane Diones ()
Compounds 13 and 14 from Pharmacological Reports (2021) share structural similarities with the target molecule, particularly in their spirocyclic frameworks. For example:
- Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
- Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Key Differences :
The larger spiro ring (5.5 vs. Additionally, the sulfanyl group in the target could enhance redox reactivity relative to the dione groups in Compounds 13/14.
Pyrazole-Based Sulfanyl Compounds ()
The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde lacks a spiro system but shares a sulfanyl group attached to an aromatic ring. Structural contrasts include:
- Core Heterocycle: Pyrazole (non-spiro) vs. azaspiro[5.5]undeca.
- Substituents: Trifluoromethyl and aldehyde groups vs. cyano and carboxamide.
The absence of a spiro system in the pyrazole derivative likely reduces conformational stability but may improve metabolic flexibility. The trifluoromethyl group in ’s compound could enhance lipophilicity compared to the target’s polar carboxamide .
Physicochemical Properties and Lumping Strategy ()
The lumping strategy groups structurally similar compounds to simplify reaction modeling. For instance, organic molecules with shared features (e.g., sulfanyl groups, spiro cores) may exhibit comparable reactivity or degradation pathways.
Example of Lumping :
| Pre-Lumping Reactions (13 reactions) | Post-Lumping Reactions (5 reactions) |
|---|---|
| Individual degradation pathways | Grouped surrogate reactions (R2–R6) |
Applying this to the target compound, its sulfanyl and spiro motifs could allow lumping with other spiro-sulfanyl derivatives, streamlining studies on oxidative stability or metabolic clearance .
Data Tables
Table 2: Lumping Strategy Impact (Hypothetical Data)
| Property | Target Compound | Lumped Surrogate Group |
|---|---|---|
| Oxidative Stability | High | Moderate-High |
| Aqueous Solubility | Low | Low-Moderate |
| Metabolic Half-Life | ~6 hours | 4–8 hours |
Preparation Methods
Introduction of the Sulfanyl Group
The sulfanyl moiety (-SH) is introduced via nucleophilic substitution using thiourea or potassium hydrosulfide. Reaction of the brominated intermediate with thiourea in ethanol under reflux replaces the bromine atom with a sulfanyl group, achieving 89% conversion efficiency.
Carboxamide Formation
The final carboxamide group is installed by reacting the spirocyclic intermediate with phenyl isocyanate in tetrahydrofuran (THF). This step requires anhydrous conditions to prevent hydrolysis of the isocyanate.
Purification and Crystallization
Crude product purification involves sequential solvent washes (hexane/ethyl acetate) followed by recrystallization from methanol. The crystalline form is critical for stability, with differential scanning calorimetry (DSC) showing a melting point of 218–220°C. Patent data suggests that antisolvent precipitation using water or heptane increases purity to >99.5% by removing unreacted starting materials.
Recrystallization Protocol:
-
Dissolve crude product in hot methanol (60°C).
-
Cool to 4°C at 1°C/min to induce crystallization.
Comparative Analysis of Methodologies
Solvent Systems
Non-polar solvents (e.g., toluene) favor cyclization but slow reaction kinetics, while polar solvents (DMF) accelerate rates at the cost of byproduct formation. Mixed solvent systems (DMF/ethyl acetate) balance these effects, achieving optimal yields.
Q & A
Q. Table 1. Key Synthetic Parameters for Spirocyclic Core Formation
| Reaction Step | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | NH₂NH₂, BF₃·Et₂O | 70 | 62 | |
| Sulfanyl addition | HSCH₂COCl, Et₃N | 25 | 78 | |
| Final coupling | EDC/HOBt, DMF | 0→RT | 85 |
Q. Table 2. Analytical Benchmarks for Structural Validation
| Technique | Critical Peaks/Patterns | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 (S-CH₂) | Confirms sulfanyl incorporation |
| HRMS | [M+H]⁺ = 427.1523 | Rules out bromine/halogen adducts |
| IR | 1680 cm⁻¹ (C=O stretch) | Validates amide integrity |
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
